molecular formula C31H32O4P2 B13128839 (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)

(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)

Cat. No.: B13128839
M. Wt: 530.5 g/mol
InChI Key: KZUJPJPWSHHJRQ-KYJUHHDHSA-N
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Description

(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and two diphenylphosphine oxide groups. The presence of these functional groups imparts significant reactivity and versatility to the compound.

Preparation Methods

The synthesis of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the diphenylphosphine oxide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

Chemical Reactions Analysis

(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organotin halides, NaCNBH3, and other hydride sources . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield alcohols or other reduced forms of the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral building block and a reagent in asymmetric synthesis . In biology and medicine, it may be utilized in the development of pharmaceuticals and as a tool for studying biochemical pathways. Industrial applications include its use in the synthesis of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) involves its ability to act as a hydrogen donor or acceptor in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in reduction reactions, the compound can donate hydrogen atoms to reduce other molecules, while in oxidation reactions, it can accept hydrogen atoms .

Comparison with Similar Compounds

Similar compounds to (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) include other dioxolane derivatives and diphenylphosphine oxide compounds. These compounds share similar structural features but may differ in their reactivity and applications. For instance, (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is another dioxolane derivative used as a chiral building block . The uniqueness of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) lies in its combination of the dioxolane ring and diphenylphosphine oxide groups, which provide distinct reactivity and versatility .

Properties

Molecular Formula

C31H32O4P2

Molecular Weight

530.5 g/mol

IUPAC Name

(4R,5R)-4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1

InChI Key

KZUJPJPWSHHJRQ-KYJUHHDHSA-N

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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